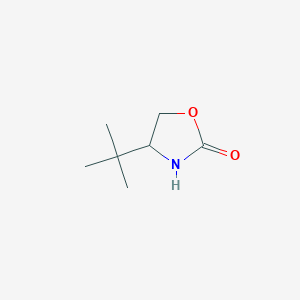

4-Tert-butyl-1,3-oxazolidin-2-one

Description

Significance of Chiral Auxiliaries in Stereoselective Organic Transformations

Many biological molecules and pharmaceutical targets exist as a single enantiomer, meaning they are non-superimposable mirror images of each other. wikipedia.org The synthesis of these molecules in an enantiomerically pure form is therefore a critical challenge in organic chemistry. wikipedia.orgnumberanalytics.com Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com This temporary introduction of a chiral element allows for the control of the absolute configuration of newly formed stereocenters. youtube.com The general strategy involves three key steps: covalent attachment of the chiral auxiliary to the substrate, a subsequent diastereoselective reaction, and finally, the removal of the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org This approach provides a practical and highly reliable method for producing complex molecules with specific three-dimensional arrangements. youtube.com

The importance of chiral auxiliaries is underscored by their ability to facilitate the synthesis of enantiopure compounds, which are crucial in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The distinct biological activities often exhibited by single enantiomers necessitate their selective synthesis. wikipedia.org

Historical Context and Evolution of 1,3-Oxazolidin-2-one Derivatives as Chiral Scaffolds

The concept of using chiral auxiliaries to control stereochemistry dates back to the 1970s. numberanalytics.com Early examples include the use of 8-phenylmenthol by E.J. Corey in 1975 and mandelic acid by Barry Trost in 1980. wikipedia.org However, it was the pioneering work of David A. Evans in the early 1980s that introduced the highly versatile and effective 1,3-oxazolidin-2-one derivatives as chiral auxiliaries. santiago-lab.comresearchgate.net These auxiliaries, often referred to as Evans auxiliaries, have since become a "gold standard" in asymmetric synthesis. researchgate.net

Evans' oxazolidinones are derived from readily available amino acids, making them accessible and cost-effective. nih.gov Their rigid, planar structure and the presence of a substituent at the 4-position (and sometimes the 5-position) create a well-defined chiral environment that effectively shields one face of the enolate derived from an N-acylated auxiliary. wikipedia.orgwilliams.edu This steric hindrance directs incoming electrophiles to the opposite face, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com Over the years, a range of oxazolidinone auxiliaries with different substituents have been developed to fine-tune reactivity and selectivity for specific applications. santiago-lab.com

Specific Role and Research Focus on 4-Tert-butyl-1,3-oxazolidin-2-one (B2549321)

Among the various Evans-type auxiliaries, (S)-4-tert-Butyl-2-oxazolidinone holds a significant position. The bulky tert-butyl group at the 4-position provides a high degree of steric hindrance, which is particularly effective in directing the stereochemical outcome of reactions. This high level of stereocontrol makes it a valuable tool for the synthesis of complex molecules where precise control of chirality is paramount.

Research has demonstrated the utility of this compound and its derivatives in a range of stereoselective transformations. For instance, N-acyl derivatives of this auxiliary have been shown to undergo highly diastereoselective alkylations. dntb.gov.ua In these reactions, the tert-butyl group effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer upon reaction with an alkyl halide.

Furthermore, derivatives such as (S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one, which incorporates features of the tert-butyl auxiliary's steric bulk, have been used in the diastereoselective alkylation of titanium(IV) enolates with tert-butyl peresters. acs.org This methodology allows for the challenging introduction of secondary or tertiary alkyl groups with high diastereoselectivity. acs.org The development of methods for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones further highlights the ongoing research into expanding the synthetic utility of these auxiliaries for constructing sterically congested carbon-carbon bonds. nih.gov The predictable and high diastereoselectivity afforded by the this compound scaffold continues to make it a subject of interest in the development of new asymmetric synthetic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134668-36-3 | |

| Record name | 4-tert-butyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butyl 1,3 Oxazolidin 2 One and Its Functionalized Derivatives

Stereoselective Preparation of 4-Tert-butyl-1,3-oxazolidin-2-one (B2549321) Enantiomers

The utility of this compound as a chiral auxiliary is entirely dependent on its enantiomeric purity. Consequently, significant research has been directed towards the development of reliable and efficient methods for the preparation of its individual enantiomers. These methods can be broadly categorized into those that rely on chiral precursors and those that are designed for scalability.

The most common and direct routes to enantiomerically pure this compound leverage the readily available chiral pool of amino acids. L-amino acids are typically used to prepare the corresponding (4S)-enantiomers, while D-amino acids can be used for the (4R)-enantiomers.

A well-established method involves the condensation of an amino acid with pivalaldehyde to form an oxazolidine-5-one, which can then be further transformed. For instance, L-alanine can be reacted with pivalaldehyde to form a sodium Schiff-base salt, which can then be used to synthesize new chiral oxazolidin-5-ones. mdpi.com The cis and trans diastereomers that are formed can be separated by fractional crystallization. mdpi.com

Another approach starts from N-(tert-butoxycarbonyl)-L-valine methyl ester, which is reacted with phenylmagnesium bromide. The resulting amino alcohol is then cyclized using potassium tert-butoxide to yield (4S)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone. orgsyn.org While this produces a related oxazolidinone, similar strategies can be adapted for the synthesis of this compound.

The synthesis can also be achieved from enantiomerically pure aziridines. For example, chiral aziridines bearing an electron-withdrawing group at the C-2 position can undergo regioselective ring-opening followed by intramolecular cyclization to afford 5-functionalized chiral oxazolidin-2-ones with retention of configuration. bioorg.org

For a chiral auxiliary to be widely adopted in both academic and industrial settings, its synthesis must be amenable to large-scale production. An efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been reported using tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening cascade. acs.org This method provides access to pharmaceutically relevant intermediates, highlighting its potential for large-scale applications. acs.org

The development of one-pot syntheses is another key aspect of scalability. A highly efficient one-pot method for the enantioselective synthesis of 1,3-oxazolidines has been developed, which proceeds via the formation of hemiaminal intermediates catalyzed by a chiral magnesium phosphate (B84403) catalyst. acs.org This is followed by intramolecular cyclization under mild conditions, providing the desired products in high yields and with excellent enantioselectivities. acs.org Such one-pot procedures are attractive for large-scale synthesis as they reduce the number of unit operations and purification steps.

Furthermore, telescoping synthesis, where intermediates are not isolated and purified, represents a powerful strategy for the rapid and efficient assembly of complex molecules on a larger scale. acs.org This approach has been applied to the synthesis of γ-lactone-fused indanones and demonstrates the potential for developing more streamlined and scalable routes to oxazolidinone-based structures. acs.org

Derivatization Strategies for N-Acyl-4-Tert-butyl-1,3-oxazolidin-2-ones

Once the chiral this compound auxiliary has been prepared, it is typically acylated at the nitrogen atom to form an N-acyl derivative. This N-acyl derivative is the key species that is used to induce chirality in subsequent reactions. The choice of the acyl group is crucial as it determines the nature of the substrate that will be stereoselectively transformed.

The N-acylation of this compound is a standard transformation that can be achieved using a variety of acylating agents and reaction conditions. Typically, the oxazolidinone is deprotonated with a strong base, such as n-butyllithium or sodium hydride, to form the corresponding sodium or lithium salt. This is then reacted with an acyl chloride or anhydride (B1165640) to furnish the desired N-acyl derivative.

Optimization of reaction conditions is crucial to ensure high yields and to prevent side reactions. The choice of solvent, temperature, and stoichiometry of the reagents can all have a significant impact on the outcome of the reaction. For example, in the synthesis of N-acyl oxazolidinones, the enolization conditions can be critical for achieving high diastereoselectivity in subsequent alkylation reactions. ehu.es

| Acylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Acyl Chloride | n-Butyllithium | Tetrahydrofuran (B95107) (THF) | -78 °C to room temperature |

| Acid Anhydride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | 0 °C to room temperature |

The N-acyl-4-tert-butyl-1,3-oxazolidin-2-one serves as a versatile platform for a wide range of stereoselective transformations. The bulky tert-butyl group at the C4 position effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite face. This leads to high levels of diastereoselectivity in a variety of reactions.

Key reactions where N-acyl-4-tert-butyl-1,3-oxazolidin-2-ones are employed for chiral induction include:

Aldol (B89426) Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to produce aldol adducts with high diastereoselectivity. numberanalytics.comillinoisstate.edu

Alkylations: Stereoselective alkylation of the enolates of N-acyl oxazolidinones with alkyl halides or other electrophiles is a powerful method for the construction of chiral centers. ehu.esnih.gov

Diels-Alder Cycloadditions: The N-acryloyl derivative can act as a chiral dienophile in Diels-Alder reactions, leading to the formation of cyclic products with high enantiomeric excess.

Michael Additions: The enolates can also participate in Michael additions to α,β-unsaturated carbonyl compounds, again with excellent stereocontrol.

The versatility of this chiral auxiliary is further demonstrated by its use in the synthesis of complex natural products and medicinally relevant compounds. researchgate.netnih.gov

| Reaction Type | Electrophile/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Alkylation | tert-Butyl peresters | up to >97:3 d.r. | ehu.es |

| Aldol Addition | Aldehydes | High diastereoselectivity | numberanalytics.comillinoisstate.edu |

| Conjugate Addition | α,β-Unsaturated Esters | Total stereoselection | clockss.org |

Green Chemistry Approaches and Sustainable Synthesis Methods for Oxazolidinone Scaffolds

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in the chemical industry. This is particularly relevant for the synthesis of widely used compounds such as oxazolidinones.

One promising green approach involves the use of carbon dioxide (CO₂) as a renewable C1 feedstock. A CuBr/ionic liquid catalytic system has been developed for the efficient three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to produce 2-oxazolidinones. mdpi.com This system exhibits excellent catalytic activity under atmospheric pressure of CO₂ and the catalyst can be recycled, demonstrating its sustainability. mdpi.com

The use of photocatalysis is another emerging trend in green synthesis. A sustainable and efficient photocatalytic method for the stereoselective radical alkylation of chiral sulfinyl imines has been described, which provides an efficient route to diverse chiral amines. researchgate.net While not directly for oxazolidinone synthesis, this highlights the potential of photocatalysis in asymmetric synthesis.

Furthermore, the development of reactions that can be performed under flow conditions is a key aspect of green chemistry, as it can lead to improved efficiency, safety, and scalability. acs.orgnumberanalytics.com The nitrite-catalyzed stereoselective bromocyclization to access tetrahydrofuran scaffolds has been successfully scaled up under both batch and continuous flow processes, underscoring the industrial applicability of such methods. acs.org

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalytic versus stoichiometric reagents, are increasingly being applied to the synthesis of oxazolidinone scaffolds, paving the way for more environmentally friendly production methods. researchgate.netmdpi.com

Applications of 4 Tert Butyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Diastereoselective Carbon-Carbon Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions and Stereochemical Control

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net Its asymmetric variant, facilitated by chiral auxiliaries, is a reliable method for constructing chiral molecules, especially in the total synthesis of natural products. researchgate.net Chiral oxazolidinones are widely employed for this purpose. wikipedia.org The reaction of an N-acyl-4-tert-butyl-1,3-oxazolidin-2-one with a Lewis acid, such as dibutylboron triflate, and a base generates a (Z)-enolate. wikipedia.org This enolate then reacts with an aldehyde in a highly diastereoselective manner, establishing two adjacent stereocenters simultaneously. wikipedia.orgyoutube.com The stereochemical outcome is dictated by a chair-like transition state where the substituent on the aldehyde occupies an equatorial position to minimize steric interactions. acs.org This predictable stereocontrol makes it a powerful tool for complex molecule synthesis. wikipedia.orgacs.org Research has shown that both the yield and diastereoselectivity of these reactions are typically high. harvard.edu

Stereoselective Alkylation Reactions, including Cα Alkylation via Enolates

The alkylation of enolates derived from N-acyl-4-tert-butyl-1,3-oxazolidin-2-ones is a well-established method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The process involves the deprotonation of the N-acyl oxazolidinone to form a rigid chelated (Z)-enolate. williams.edu This enolate then reacts with an alkyl halide, with the bulky tert-butyl group on the oxazolidinone directing the electrophile to the opposite face, thus controlling the stereochemistry of the newly formed C-C bond. uwo.ca

A notable advancement in this area is the stereoselective Cα-alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters. nih.govacs.org This method allows for the introduction of sterically demanding tertiary alkyl groups with excellent diastereoselectivity (dr ≥97:3). nih.govacs.orgresearchgate.net The reaction proceeds under mild conditions and provides access to enantiomerically pure intermediates that are valuable precursors for ligands in asymmetric catalysis. nih.govacs.org Furthermore, zirconium enolates of N-(arylacetyl)oxazolidinones have been successfully alkylated with tertiary alkyl halides, directly installing an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones

| N-Acyl Group | Electrophile | Metal Enolate | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propanoyl | 1-Adamantanecarboxylic acid tert-butyl perester | Titanium(IV) | 97:3 | 74 | nih.govacs.org |

| N-Phenylacetyl | t-BuBr | Zirconium | High | Diminished for ortho-substituted aryl substrates | nih.gov |

| N-Propionyl | Benzyl (B1604629) bromide | Sodium | >95:5 | High | williams.edu |

This table provides examples of diastereoselective alkylation reactions using different N-acyl oxazolidinones and electrophiles.

Diels-Alder Cycloadditions for Chiral Cyclic Ketone Access

While direct examples of Diels-Alder reactions specifically employing 4-tert-butyl-1,3-oxazolidin-2-one (B2549321) as the dienophile's chiral auxiliary are not prevalent in the provided search results, the broader application of chiral oxazolidinones in cycloadditions is well-documented. For instance, N-acryloyl derivatives of oxazolidinones have been used in Lewis acid-catalyzed Diels-Alder reactions to produce chiral adducts. The oxazolidinone auxiliary directs the approach of the diene, leading to high diastereoselectivity. Subsequent removal of the auxiliary provides access to enantiomerically enriched cyclic compounds. A related application involves the use of products derived from oxazolidinone-assisted reactions in subsequent transformations to access chiral cyclic ketones. digitellinc.com For instance, thioester products, obtained after the cleavage of the auxiliary, can undergo palladium-mediated transformations to yield valuable chiral scaffolds like cyclic ketones. digitellinc.com

Diastereoselective Michael Additions (1,4-Conjugate Additions)

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for forming carbon-carbon bonds. nih.gov When a chiral N-enoyl-4-tert-butyl-1,3-oxazolidin-2-one is used as the Michael acceptor, the reaction can proceed with a high degree of stereocontrol. researchgate.net The bulky tert-butyl group effectively blocks one face of the α,β-unsaturated system, forcing the nucleophile to attack from the less hindered side. researchgate.net This strategy has been successfully applied in the synthesis of complex molecules and natural products. researchgate.net

The rigid chelation of the N-acyloxazolidinone with a metal ion contributes significantly to the high level of asymmetric induction. researchgate.net Various nucleophiles, including organocuprates (Gilman reagents), thiols, and enolates, have been employed in diastereoselective Michael additions to α,β-unsaturated systems bearing a chiral oxazolidinone auxiliary. nih.govresearchgate.netlibretexts.org The resulting adducts can be further elaborated, and the chiral auxiliary can be easily removed, making this a versatile method for asymmetric synthesis. researchgate.net For instance, base-catalyzed thia-Michael additions to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been shown to proceed with high diastereoselectivity, with the ability to switch the diastereoselectivity by tuning the base catalyst. rsc.org

Table 2: Diastereoselective Michael Additions using Chiral Oxazolidinones

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Crotonyl-4-benzyl-2-oxazolidinone | Lithium dibenzylcuprate | THF, -78 °C | >99:1 | 95 | sigmaaldrich.com |

| N-Acryloyl-4-phenyl-2-oxazolidinone | Thiophenol | i-Pr2NEt | High | Good | rsc.org |

| β-Keto ester | Nitroolefin | Nickel diamine complex | >20:1 | up to 88 | nih.gov |

| N-Enoyl-oxazolidinone | Grignard Reagents | Lewis Acid | High | High | nih.gov |

This table showcases the versatility of chiral oxazolidinones in directing stereoselective Michael additions with various nucleophiles and reaction conditions.

Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. nih.gov While the direct use of this compound as a chiral ligand is not the primary focus, the principles of using chiral auxiliaries to control stereochemistry are relevant. In some applications, substrates containing a chiral oxazolidinone moiety are used in allylic alkylation reactions. More commonly, chiral ligands are used in conjunction with a palladium catalyst to control the enantioselectivity of the reaction. nih.govnih.govuwindsor.canih.govqmul.ac.ukrsc.orgresearchgate.net The reaction involves the formation of a π-allylpalladium complex, and the chiral ligand environment dictates the face of nucleophilic attack. nih.gov This methodology has been applied to a wide range of nucleophiles and allylic electrophiles, providing access to a diverse array of chiral products. nih.gov For instance, the asymmetric allylic alkylation of 4-substituted isoxazolidin-5-ones provides a route to β2,2-amino acids with an all-carbon quaternary stereocenter. nih.govqmul.ac.uk

Asymmetric Synthesis of Biologically Relevant Molecular Architectures

The utility of this compound and related chiral auxiliaries extends to the total synthesis of numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The predictable stereocontrol offered by these auxiliaries is crucial in constructing the complex, multi-stereocenter frameworks often found in these molecules. researchgate.net

For example, the Evans aldol reaction has been a key step in the synthesis of various natural products, including macrolide antibiotics. nih.gov The ability to reliably set two contiguous stereocenters in a single step is a significant advantage in lengthy synthetic sequences. wikipedia.org Furthermore, intermediates derived from oxazolidinone-mediated reactions can be transformed into a variety of biologically relevant scaffolds. digitellinc.com The synthesis of enantiomerically pure α-chiral bicyclo[1.1.1]pentanes (BCPs), which are considered bioisosteres of para-substituted phenyl rings or tert-butyl groups, has been achieved using a chiral oxazolidinone auxiliary. nih.gov This highlights the role of these auxiliaries in creating novel molecular architectures with potential applications in drug discovery. The oxazolidinone moiety itself is present in several biologically active natural products, such as (-)-cytoxazone and streptazolin. nih.gov Additionally, the lipoxazolidinone family of marine natural products features a 4-oxazolidinone (B12829736) core and exhibits antimicrobial activity. researchgate.net

The synthesis of intermediates for drugs like Linezolid, an oxazolidinone antibiotic, also benefits from methodologies involving these chiral auxiliaries. nih.gov A practical cascade synthesis of N-aryl-5-substituted-2-oxazolidinones, which are important in medicinal chemistry, has been developed. nih.gov

Synthesis of Non-Proteogenic α-Amino Acids

Non-proteogenic α-amino acids, which are not found in proteins, are of significant interest in medicinal chemistry and drug discovery due to their unique structural and biological properties. frontiersin.org The use of this compound has facilitated the synthesis of these valuable compounds with high stereocontrol. sigmaaldrich.com One common strategy involves the stereoselective α-alkylation of an enolate derived from an N-acylated this compound. nih.gov The bulky tert-butyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and resulting in a high degree of diastereoselectivity. nih.gov This method provides a reliable route to a diverse range of enantiomerically enriched α-amino acids. researchgate.net

Stereoselective Formation of β-Lactams

β-Lactams are a core structural motif in many important antibiotics, including penicillins and cephalosporins. rsc.orgnih.gov The stereoselective synthesis of β-lactams is therefore a critical area of research. rsc.org this compound has been employed as a chiral auxiliary in the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, to produce β-lactams with high diastereoselectivity. researchgate.netdntb.gov.ua In this reaction, the chiral auxiliary attached to the ketene component directs the approach of the imine, leading to the preferential formation of one diastereomer of the β-lactam product. The ability to control the stereochemistry at the C3 and C4 positions of the β-lactam ring is crucial for its biological activity.

A notable application of this methodology is the synthesis of cis-β-lactams, which can be achieved with high selectivity. researchgate.net The reaction of an auxiliary-tethered acetic acid with trans imines, using a dehydrating agent like 2-chloro-1-methylpyridinium (B1202621) iodide, has been shown to yield the desired cis-β-lactams. researchgate.net

Construction of Complex Natural Product Intermediates

The principles of asymmetric synthesis using this compound extend to the construction of intricate intermediates for the total synthesis of complex natural products. The ability to introduce chiral centers with high fidelity makes this auxiliary an invaluable tool for building up the stereochemically rich frameworks of natural products. For instance, intermediates for oxazolidinone-containing natural products, which often exhibit significant biological activity, can be synthesized using this chiral auxiliary. google.com The stereoselective reactions controlled by the auxiliary allow for the precise installation of stereocenters that are crucial for the final structure and function of the target natural product.

Principles of Stereochemical Control and Diastereoselectivity Induction by the Auxiliary

The remarkable stereochemical control exerted by this compound stems from fundamental principles of steric hindrance and conformational rigidity.

Role of the Tert-butyl Group in Directing Stereochemical Outcomes

The defining feature of this chiral auxiliary is the sterically demanding tert-butyl group at the C4 position. nih.gov This bulky substituent effectively blocks one face of the reactive intermediate, typically an enolate, forcing incoming reagents to approach from the less hindered face. williams.edu This principle of "facial selectivity" is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary. nih.gov The tert-butyl group essentially acts as a stereochemical gatekeeper, dictating the trajectory of the electrophile and thereby controlling the formation of the new stereocenter. nih.gov Crystal structure analysis has confirmed that the tert-butyl and benzyl substituents in a related oxazolidinone are cis to each other, further illustrating the defined spatial arrangement that influences reactivity. nih.gov

Enolate Geometry Control and Facial Selectivity

In many reactions involving chiral oxazolidinone auxiliaries, the formation of a specific enolate geometry (either Z or E) is crucial for achieving high diastereoselectivity. bham.ac.uk The geometry of the enolate, in conjunction with the steric influence of the tert-butyl group, determines the facial selectivity of the subsequent reaction. For instance, in aldol reactions, the formation of a Z-enolate is often favored, which then reacts with an aldehyde from the less hindered face to produce the syn-aldol adduct with high diastereoselectivity. The ability to control the enolate geometry, often through the choice of base and reaction conditions, provides a powerful means of directing the stereochemical outcome of the reaction. The rigid, chelated structure of the lithium enolate, for example, plays a significant role in maintaining a specific conformation that leads to predictable stereochemical results. williams.edu

Mechanistic Investigations and Reactivity Profiles of 4 Tert Butyl 1,3 Oxazolidin 2 One Systems

Reaction Mechanisms Involving the Oxazolidinone Ring in Stereoselective Processes

The oxazolidinone framework, particularly when N-acylated, provides a rigid and predictable environment for stereocontrol. wikipedia.orgsantiago-lab.com The seminal work by David A. Evans demonstrated the power of these auxiliaries in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org

The primary role of the 4-tert-butyl-1,3-oxazolidin-2-one (B2549321) auxiliary is to direct nucleophilic attack on an associated electrophilic center, most commonly the carbonyl carbon of an N-acyl group. The general mechanism for many of these transformations involves a two-step addition-elimination process. masterorganicchemistry.com

First, the N-acyl oxazolidinone is treated with a base to form a metal enolate. santiago-lab.comnih.gov The choice of base and metal cation (e.g., lithium, boron, titanium) is crucial in determining the geometry of the resulting enolate, which is typically the (Z)-enolate due to steric interactions. santiago-lab.comehu.es This enolate is then attacked by an electrophile. The stereochemical outcome of this attack is dictated by the conformation of the enolate-metal complex. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, six-membered ring-like transition state. youtube.com

The bulky tert-butyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.orgwilliams.edu This steric hindrance is the key to the high diastereoselectivity observed in these reactions. For instance, in alkylation reactions, the electrophile (e.g., an alkyl halide) will preferentially add to the enolate from the face opposite to the tert-butyl group. williams.edu

The following table summarizes the diastereomeric ratios (d.r.) achieved in the alkylation of an N-propionyl oxazolidinone, highlighting the high selectivity.

| Electrophile | Diastereomeric Ratio (d.r.) |

| Allyl iodide | 98:2 |

| Benzyl (B1604629) bromide | >99:1 |

| Methyl iodide | 97:3 |

| Data sourced from studies on similar Evans-type oxazolidinones. williams.edu |

Beyond intermolecular reactions, the this compound auxiliary can also facilitate intramolecular reactions. In these cases, the reacting partners are tethered together, and the cyclization proceeds through a transition state that is again influenced by the stereodirecting tert-butyl group. For example, intramolecular Diels-Alder reactions using substrates bearing this auxiliary can lead to the formation of complex cyclic systems with high stereocontrol. acs.org

Rearrangement reactions can also be influenced by the oxazolidinone auxiliary. While less common, the rigid framework can be used to control the stereochemical course of sigmatropic rearrangements or other intramolecular transformations where the geometry of the transition state is critical.

Influence of Electronic and Steric Factors on Reaction Outcomes

The remarkable success of the this compound auxiliary is a direct result of the interplay between electronic and steric effects. These factors work in concert to stabilize specific transition states, leading to the observed high levels of stereoselectivity.

The tert-butyl group is a large, non-polar, and conformationally rigid substituent. torvergata.itnih.gov In the context of the oxazolidinone auxiliary, its primary role is to create a significant steric bias. torvergata.it As described in the Zimmerman-Traxler model for aldol reactions, the chair-like six-membered ring transition state is the most stable. youtube.com Within this model, large substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.

The tert-butyl group on the oxazolidinone ring forces the enolate substituent and the incoming electrophile to adopt specific orientations to avoid steric clashes. This leads to a significant energy difference between the diastereomeric transition states, with one being heavily favored over the other. The result is a high diastereomeric excess (d.e.) in the product. youtube.com

The steric hindrance provided by the tert-butyl group is so effective that it often overrides other stereocontrol elements within a molecule. youtube.com This makes it a highly reliable and predictable tool for asymmetric synthesis.

The diastereoselectivity of reactions employing the this compound auxiliary can be rationalized using established mechanistic models. The Evans model for aldol reactions, for example, accurately predicts the formation of syn-aldol products from (Z)-enolates. santiago-lab.comyoutube.com

The model proposes a chair-like transition state where the metal (often boron) is chelated to both the enolate oxygen and the oxazolidinone carbonyl oxygen. The aldehyde then approaches the enolate in such a way that its R group is placed in an equatorial position to avoid steric hindrance with the enolate and the auxiliary. The tert-butyl group on the auxiliary dictates the facial selectivity of the enolate, leading to the formation of a single major diastereomer.

The following table illustrates the typical diastereoselectivity observed in aldol reactions using a 4-substituted oxazolidinone auxiliary.

| Aldehyde | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | 98:2 |

| Acetaldehyde | 95:5 |

| Data based on reactions with similar Evans auxiliaries. santiago-lab.com |

Computational and Theoretical Studies on 4 Tert Butyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving 4-tert-butyl-1,3-oxazolidin-2-one (B2549321), particularly in understanding the energetics of transition states and intermediates. While broad studies on Evans-type auxiliaries provide a foundational understanding, specific computational investigations focusing on the tert-butyl variant help to refine these models.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions where N-acylated this compound acts as a chiral director. For instance, in aldol (B89426) reactions, DFT can be used to model the Zimmerman-Traxler transition state. These models help to explain the high diastereoselectivity observed by calculating the energy differences between competing transition state structures leading to syn- and anti-products. The bulky tert-butyl group at the C4 position plays a crucial role in these models, sterically enforcing a specific conformation of the enolate and the approaching electrophile.

Theoretical studies on the synthesis of oxazolidinones themselves have also benefited from DFT analysis. By calculating the free energy barriers of different reaction pathways, researchers can predict the most likely mechanism and understand the origins of stereoselectivity in the formation of the auxiliary itself.

Molecular Modeling and Conformational Analysis of Auxiliary-Substrate Adducts

The stereochemical outcome of reactions employing this compound is intrinsically linked to the conformational preferences of the N-acyl auxiliary-substrate adducts. Molecular modeling, encompassing both molecular mechanics and quantum mechanical methods, provides a detailed picture of these conformations.

The dominant conformations of N-acyl derivatives of this compound are dictated by the minimization of steric strain and dipole-dipole interactions. The large tert-butyl group effectively locks the conformation of the five-membered ring and dictates the orientation of the N-acyl chain. This steric hindrance is a key factor in shielding one face of the enolate from the incoming electrophile.

Computational studies often reveal a preferred anti-periplanar arrangement between the C4-tert-butyl group and the carbonyl oxygen of the acyl chain, which minimizes steric interactions. This conformational rigidity is essential for the reliable transfer of stereochemical information. The table below summarizes key conformational features derived from computational studies on N-acyl-4-tert-butyl-1,3-oxazolidin-2-one systems.

| Feature | Description | Computational Method |

| Ring Conformation | The oxazolidinone ring typically adopts an envelope or twisted conformation to alleviate steric strain from the tert-butyl group. | DFT, Molecular Mechanics |

| N-Acyl Orientation | The acyl group generally orients itself to minimize steric clashes with the tert-butyl substituent. | DFT, Molecular Mechanics |

| Enolate Geometry | Formation of the (Z)-enolate is often favored, and its conformation is rigidly held by the auxiliary. | DFT |

Prediction and Rationalization of Stereochemical Induction

A primary goal of computational studies on chiral auxiliaries is to predict and rationalize the stereochemical outcome of asymmetric reactions. For this compound, theoretical models have been highly successful in explaining the observed diastereoselectivity.

The stereochemical control exerted by the this compound auxiliary is generally attributed to the effective shielding of one of the enolate faces by the bulky tert-butyl group. Computational models of the transition states, for example in aldol or alkylation reactions, consistently show a significant energy difference between the two possible modes of electrophilic attack.

The transition state leading to the major diastereomer is characterized by the electrophile approaching from the less sterically hindered face of the enolate, which is directed by the tert-butyl group. DFT calculations can quantify this energy difference, providing a theoretical basis for the high diastereoselectivity observed experimentally. These models often highlight the non-covalent interactions, such as steric repulsion and electrostatic interactions, that govern the facial selectivity.

Computational studies have also been employed to understand the role of Lewis acids in modulating the stereoselectivity of reactions involving this auxiliary. By modeling the coordination of the Lewis acid to the N-acyloxazolidinone, researchers can gain insight into how it influences the conformation of the substrate and the transition state geometry, ultimately affecting the stereochemical outcome.

Advanced Spectroscopic and Analytical Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. In the context of 4-tert-butyl-1,3-oxazolidin-2-one (B2549321) and its derivatives, NMR is crucial for confirming the covalent structure and determining the relative and absolute stereochemistry of newly formed chiral centers.

¹H NMR and ¹³C NMR Analysis of Auxiliary-Bound Intermediates and Products

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing molecules containing the this compound auxiliary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the oxazolidinone ring typically appears at a characteristic downfield shift. The chemical shifts of the carbons in the acyl group and the tert-butyl group are also diagnostic. rsc.org Analysis of ¹³C NMR spectra helps to confirm the successful acylation of the auxiliary and the incorporation of the desired chemical fragments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | ||

| tert-butyl protons | ~0.9 | ~28 |

| C4-H | ~3.9 | ~62 |

| C5-H₂ | ~4.2 | ~68 |

| N-Acyl Group (example) | ||

| α-protons | 2.5 - 3.5 | 35 - 45 |

| β-protons | 1.5 - 2.5 | 20 - 30 |

| Oxazolidinone Ring | ||

| C=O | - | ~154 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the N-acyl group.

Advanced NMR Techniques for Stereochemical Elucidation (e.g., NOESY, COSY)

To unambiguously determine the stereochemistry of complex molecules, two-dimensional (2D) NMR techniques are often employed.

COSY (Correlation Spectroscopy): COSY experiments identify protons that are coupled to each other, typically through two or three bonds. libretexts.org This is invaluable for tracing the connectivity of protons within the acyl chain and for assigning signals in crowded regions of the ¹H NMR spectrum. By revealing which protons are neighbors, COSY helps to piece together the carbon skeleton of the molecule. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique that reveals the spatial proximity of protons, regardless of whether they are directly bonded. slideshare.netlibretexts.org This is particularly useful for determining the relative stereochemistry of substituents. For instance, a NOESY experiment can show a correlation between a proton on the chiral auxiliary and a proton on the newly formed stereocenter in the acyl chain, providing direct evidence for their relative orientation in space. libretexts.org This information is critical for confirming the diastereoselectivity of a reaction.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Support

Mass spectrometry (MS) is a sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of reaction products and for gaining insights into reaction mechanisms through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For products derived from this compound, HRMS is used to confirm that the desired reaction has occurred and to rule out the formation of unexpected byproducts. mdpi.com The high resolving power of HRMS can also help to differentiate between isobaric compounds (compounds with the same nominal mass but different elemental compositions). researchgate.net

Table 2: Example of HRMS Data for a Hypothetical Product

| Theoretical Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| C₁₅H₂₅NO₄ | 283.1783 | 283.1780 | -1.1 |

This data would confirm the elemental composition of the product with high confidence.

X-ray Diffraction Analysis for Absolute Configuration Determination

While NMR and MS can provide detailed information about the structure and relative stereochemistry of a molecule, X-ray diffraction analysis of a single crystal is the gold standard for determining the absolute configuration of a chiral center. nih.gov By scattering X-rays off a crystalline sample, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in space. This technique is particularly important when a new asymmetric methodology is being developed or when the absolute stereochemistry of a final product with significant biological activity needs to be unequivocally established. The tert-butyl group of the auxiliary can serve as a useful stereochemical marker in the crystal structure analysis. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

In asymmetric synthesis, it is crucial to quantify the stereochemical purity of the product, which is typically expressed as enantiomeric excess (e.e.). Chiral high-performance liquid chromatography (HPLC) is the most common technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. semmelweis.hu By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. of the product can be accurately determined. The development of a robust chiral HPLC method is often a critical step in the optimization of an asymmetric reaction. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 4 Tert Butyl 1,3 Oxazolidin 2 One

Development of Novel Derivatization Methods to Expand Synthetic Scope

The versatility of the 4-tert-butyl-1,3-oxazolidin-2-one (B2549321) auxiliary is intrinsically linked to the ability to modify its core structure. The development of new derivatization methods is a key research area aimed at expanding the range of chiral molecules that can be synthesized.

One promising approach involves the synthesis of novel 4-substituted and 4,5-disubstituted oxazolidin-2-ones. For instance, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids. sfu.ca This method, involving asymmetric etherification, Boc protection, Grignard reaction, and cyclization, allows for the introduction of various substituents at the 4-position, thereby tuning the steric and electronic properties of the auxiliary. sfu.ca

Another area of development is the stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines. williams.edu This method proceeds via a ring-opening and cyclization sequence, offering a regio- and stereoselective route to functionalized oxazolidinones. williams.edu Such derivatives, with a hydroxymethyl handle, open up possibilities for further synthetic manipulations.

Multi-component reactions are also being explored for the efficient synthesis of highly substituted 1,3-oxazolidine derivatives. doi.org These one-pot procedures allow for the rapid assembly of complex structures from simple starting materials, providing access to a diverse library of chiral building blocks. doi.org

A summary of representative novel derivatization methods is presented in the table below.

| Starting Material | Key Transformation | Resulting Derivative | Reference |

| Amino Acids | Asymmetric etherification, Boc protection, Grignard reaction, cyclization | 4-substituted 5,5-diethyl oxazolidin-2-ones | sfu.ca |

| 2-Hydroxymethylaziridines | Ring opening and cyclization | 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives | williams.edu |

| Anilines, ethyl glyoxalates, and epoxides | Multi-component reaction | Multi-substituted 1,3-oxazolidine derivatives | doi.org |

Integration of the Auxiliary into Catalytic Asymmetric Transformations

While traditionally used in stoichiometric amounts, there is a growing interest in integrating the this compound motif into catalytic asymmetric transformations. This shift towards catalysis enhances the efficiency and sustainability of asymmetric synthesis.

One strategy involves the use of oxazolidinone derivatives as chiral ligands for transition metal catalysts. researchgate.net The nitrogen and oxygen atoms of the oxazolidinone ring can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. researchgate.net This approach has been explored in reactions such as catalytic asymmetric hydrogenations and Diels-Alder reactions. researchgate.net

Furthermore, the principles of organocatalysis are being applied to systems involving oxazolidinone auxiliaries. Chiral oxazolidinones can act as organocatalysts themselves or be incorporated into more complex organocatalytic scaffolds. This is exemplified in the use of chiral magnesium phosphate (B84403) catalysts for the enantioselective synthesis of 1,3-oxazolidines. researchgate.net

The development of chiral acetals derived from oxazolidinone precursors for use as chiral catalysts in kinetic resolutions and other asymmetric transformations is also an active area of research. sfu.ca

Exploration of New Asymmetric Reaction Types and Substrate Classes

The robust nature of the this compound auxiliary makes it an ideal candidate for exploring new frontiers in asymmetric synthesis. Researchers are continually testing the limits of this chiral auxiliary in novel reaction types and with challenging substrate classes.

A notable example is the extension of its use to the asymmetric Henry (nitro-aldol) reaction. bath.ac.uk The reaction of chiral oxazolidinones with simple nitro compounds has been shown to proceed with good asymmetric induction, providing access to chiral nitro alcohols, which are versatile synthetic intermediates. bath.ac.uk

The scope of cycloaddition reactions has also been expanded. Beyond the well-established Diels-Alder reaction, the use of oxazolidinone auxiliaries in 1,3-dipolar cycloadditions is being investigated to produce chiral heterocyclic compounds. researchgate.net

Moreover, the development of multi-component reactions, as mentioned earlier, not only provides new derivatization methods but also represents a new class of reactions where the oxazolidinone auxiliary can be effectively employed to control stereochemistry. doi.org The ability to construct multiple stereocenters in a single step with high diastereoselectivity is a significant advantage of this approach. doi.org

| Reaction Type | Substrate Class | Product Class | Reference |

| Henry (nitro-aldol) reaction | Nitro compounds | Chiral nitro alcohols | bath.ac.uk |

| 1,3-Dipolar cycloaddition | Various dipoles and dipolarophiles | Chiral heterocyclic compounds | researchgate.net |

| Multi-component reaction | Anilines, glyoxalates, epoxides | Multi-substituted 1,3-oxazolidines | doi.org |

Design of Recyclable or Supported Variants of the Auxiliary

A major focus of modern synthetic chemistry is the development of more sustainable and cost-effective processes. In the context of chiral auxiliaries, this translates to the design of recyclable or supported variants that can be easily recovered and reused.

One of the most promising strategies is the immobilization of the oxazolidinone auxiliary on a solid support, such as a polymer resin. bath.ac.uknih.gov This approach, often referred to as solid-phase asymmetric synthesis, allows for the straightforward separation of the chiral auxiliary from the reaction mixture by simple filtration. nih.gov For example, an Evans-type oxazolidin-2-one has been attached to a Merrifield-Cl resin and used in diastereoselective aldol (B89426) reactions. nih.gov The product can be cleaved from the resin, and the supported auxiliary can potentially be reused. nih.gov

The use of polymer-supported oxazolidinones not only facilitates recycling but also allows for the use of techniques like on-bead reactions, where multiple synthetic steps can be performed sequentially without intermediate purification. nih.gov

Another approach to recyclability is the development of soluble polymer-supported auxiliaries. These auxiliaries can be precipitated out of the reaction mixture after the reaction is complete, allowing for their recovery.

The inherent stability of the oxazolidinone ring also allows for its recovery and recycling even in solution-phase synthesis under mild conditions. sigmaaldrich.com However, immobilization on a solid support offers a more streamlined and efficient recycling process, which is particularly advantageous for large-scale industrial applications.

| Support Type | Linkage Strategy | Application | Advantage | Reference |

| Merrifield-Cl resin | Attachment via a phenolic group | Diastereoselective aldol reactions | Facile separation and potential for reuse | nih.gov |

| Wang resin | Immobilization via a benzyl (B1604629) ether linker | Synthesis of 1,3-oxazolidines | Amenable to solid-phase synthesis | doi.org |

| Soluble polymer | Various | Asymmetric synthesis | Recovery by precipitation | scispace.com |

Q & A

Q. What are the key physicochemical properties of 4-Tert-butyl-1,3-oxazolidin-2-one, and how are they experimentally determined?

Answer: The compound (CAS: 142618-93-7) has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Key properties include:

Q. What synthetic methodologies are effective for preparing this compound?

Answer: Two primary routes are employed:

Enzymatic synthesis : Using immobilized lipases or esterases to catalyze cyclization between 2-aminoalcohols and carbonyl donors (e.g., dimethyl carbonate). This method achieves high enantiomeric excess (ee) under mild conditions .

Solid-phase synthesis : Attachment to resins (e.g., Wang or Merrifield) via nucleophilic displacement or Mitsunobu coupling, enabling efficient purification and scalability .

Q. Critical considerations :

- Reaction optimization : Kinetic modeling (e.g., Michaelis-Menten parameters) is essential for enzymatic routes to avoid side reactions like hydrolysis .

- Purification : Chromatography or recrystallization is required to isolate the tert-butyl derivative from byproducts.

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during asymmetric synthesis be resolved using this compound?

Answer: Discrepancies in enantioselectivity often arise from competing reaction pathways. Methodological strategies include:

- X-ray crystallography : Resolve ambiguities in product configuration by comparing experimental data with known structures (e.g., CCDC entries) .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition-state energies to rationalize stereochemical preferences .

- Chiral HPLC : Validate ee using columns like Chiralpak IA/IB, calibrated with authentic standards .

Q. What thermodynamic parameters govern the miscibility of this compound in phospholipid membranes?

Answer: Surface pressure-area (π-A) isotherms and Gibbs free energy calculations (ΔG_mix) quantify miscibility in lipid monolayers. Key findings:

Q. Experimental design :

-

Use Langmuir-Blodgett troughs to measure π-A isotherms.

-

Calculate ΔG_mix using the Goodrich equation:

where is the mean molecular area of the mixture.

Q. How does structural modification of the oxazolidinone ring impact antimicrobial activity?

Answer: Derivatives of this compound show enhanced activity when:

Q. What advanced techniques validate the compound’s role as a chiral auxiliary in organocatalysis?

Answer:

- NMR titration : Monitor diastereomeric excess (de) by analyzing splitting patterns in intermediates .

- Cryo-EM : Resolve catalyst-substrate complexes in asymmetric aldol reactions .

- Kinetic isotope effects (KIE) : Probe rate-limiting steps (e.g., C–C bond formation) using deuterated analogs .

Case study : In aldol reactions, the tert-butyl group shields the Re face of the oxazolidinone, directing nucleophilic attack to the Si face with >90% de .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.